5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a 1,2-oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of a hydroxymethyl group and a carboxamide group further enhances its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both hydroxymethyl and carboxamide functionalities. This reaction is often catalyzed by acids or bases, depending on the specific requirements of the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems to optimize the reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and may be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and substituted oxazoles. These derivatives can have distinct properties and applications, making them valuable in different research and industrial contexts.
Scientific Research Applications
5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the carboxamide group can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with a furan ring instead of an oxazole ring. It is widely studied for its potential as a bio-based platform chemical.
5-(Chloromethyl)furfural: Another derivative of furfural, with a chloromethyl group instead of a hydroxymethyl group. It has different reactivity and applications compared to 5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and a carboxamide group on an oxazole ring. This combination of functional groups provides a versatile platform for chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(hydroxymethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c6-5(9)4-1-3(2-8)10-7-4/h1,8H,2H2,(H2,6,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACIAMRXJXVWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.